2-(Oxalyl-amino)-benzoic acid is an organic compound characterized by its unique structure and diverse applications in scientific research. It is classified as an amino acid derivative, specifically a benzoic acid derivative with oxalyl functional groups. This compound has garnered attention for its potential biological activities and its role as a building block in organic synthesis.
The synthesis of 2-(Oxalyl-amino)-benzoic acid typically involves the condensation of oxalic acid with an appropriate amine. One common method is the reaction of oxalic acid with aniline under acidic conditions. This process usually occurs in solvents such as ethanol or water, with the reaction temperature maintained between 60°C and 80°C to facilitate optimal yields.
In industrial applications, the production can be optimized using continuous flow reactors, which enhance control over reaction parameters and improve yield and purity. Catalysts and advanced purification techniques like crystallization and chromatography are employed to refine the final product further .
The molecular formula of 2-(Oxalyl-amino)-benzoic acid is . Its structure consists of a benzoic acid moiety attached to an oxalyl group via an amino linkage. The compound features both carboxylic acid and amine functional groups, contributing to its reactivity.
This structure indicates the presence of both a carboxylic acid group and an oxalyl amine group, essential for its chemical behavior .
2-(Oxalyl-amino)-benzoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions yield various products, including hydroxylated compounds and substituted benzoic acid derivatives, which are valuable in further chemical syntheses.
The mechanism of action for 2-(Oxalyl-amino)-benzoic acid primarily involves its role as a competitive inhibitor in biochemical pathways. Research indicates that it acts as a general competitive inhibitor for several protein tyrosine phosphatases (PTPs), affecting cellular signaling pathways . This inhibition occurs through the binding of the compound to the active site of PTPs, preventing substrate access and subsequent enzymatic activity.
These properties make it suitable for various applications in organic synthesis and biological studies .
2-(Oxalyl-amino)-benzoic acid has numerous applications across different scientific fields:
OBA emerged from systematic efforts to identify non-phosphorus inhibitors of protein tyrosine phosphatases (PTPs) in the late 1990s. Prior to its discovery, most PTP inhibitors relied on phosphate-mimicking groups that suffered from poor cellular permeability and limited selectivity. In 2000, Andersen et al. first reported OBA as a novel, reversible, and competitive inhibitor of multiple PTPs, marking a departure from conventional covalent or phosphorus-containing inhibitors. This breakthrough was enabled by X-ray crystallographic analysis of the PTP1B-OBA complex (PDB ID: 1C85), which revealed its unique binding mode within the catalytic pocket [2] [5]. The identification of OBA addressed a critical need in enzymology: a synthetically tractable, low-molecular-weight scaffold (<300 Da) suitable for rational optimization. Its discovery catalyzed extensive structure-activity relationship (SAR) explorations, positioning OBA as a foundational template for targeted inhibitor development against therapeutically relevant enzymes [8].
OBA functions as a classical competitive inhibitor for protein tyrosine phosphatases (PTPs), particularly PTP1B, through substrate-mimetic binding. Kinetic studies demonstrate competitive inhibition with Kᵢ values in the micromolar range (e.g., ~23 μM for PTP1B). The oxalyl moiety engages the catalytic P-loop (residues 214-221 in humans) through hydrogen bonding with the invariant "signature motif" (Cys215-Ser222-Ala217-Gly218-Ile219-Gly220-Arg221), while the benzoic acid carboxylate forms salt bridges with Arg47 and Asp48 [2] [5] [8].
Structural biology has been instrumental in elucidating OBA’s mechanism. Co-crystallization with PTP1B (PDB IDs: 1C85, 1ONY) reveals how OBA induces a unique conformational arrangement involving residues Asp181, Lys120, and Tyr46. This binding remodels the enzyme’s active site, sterically blocking phosphotyrosine access while avoiding covalent modification. The oxalyl carbonyl oxygen forms hydrogen bonds with the main-chain nitrogen of Ser216, and the ortho-carboxylate interacts with Arg47, effectively mimicking the phosphate group of native substrates [5] [9].
Table 2: Key Enzyme Targets and Inhibition Parameters of OBA
Target Enzyme | Inhibition Type | Kᵢ (μM) | Binding Features |
---|---|---|---|
PTP1B (PTPN1) | Competitive | ~23 | Hydrogen bonding to P-loop; Salt bridges to Arg47 |
T-cell PTP (TCPTP) | Competitive | >100 | Weaker interaction with residue 48 variant |
SHP-1 | Competitive | >100 | Steric incompatibility at secondary pocket |
OBA’s biological significance extends beyond PTP1B. It exhibits broad-spectrum PTP inhibition due to conservation of catalytic residues across this enzyme family. However, selectivity can be engineered through strategic modifications exploiting topological differences in allosteric sites. For example, introducing basic nitrogen atoms into OBA derivatives enables salt bridge formation with Asp48 in PTP1B, while causing electrostatic repulsion in PTPs containing asparagine at the equivalent position (e.g., TCPTP) [8]. This discriminatory capacity underpins OBA’s utility as a chemical probe for dissecting PTP functions in insulin signaling, cancer progression, and immune regulation.
OBA’s modular structure enables rational optimization for selectivity and potency. Structure-guided approaches have yielded derivatives with >100-fold selectivity for PTP1B over other PTPs. Key modifications include:
Notable derivatives include compound 17 (PDB ID: 1ONY), where extension into the non-catalytic second phosphotyrosine binding site achieved nanomolar inhibition (Kᵢ = 170–251 nM) of PTP1B. This derivative demonstrated in vivo efficacy by reducing plasma glucose levels in ob/ob mice, validating OBA-based scaffolds for diabetes therapeutics [9]. Beyond PTP inhibition, OBA’s pharmacophore has inspired antimicrobial development. Analogues featuring dichlorobenzene substitutions exhibit potent activity against Streptococcus pneumoniae (MIC = 8 μg/mL), likely through disruption of bacterial RNA polymerase holoenzyme formation, though the exact mechanism remains under investigation [4].
Table 3: Optimized OBA Derivatives and Their Therapeutic Applications
Derivative | Key Modification | Biological Activity | Therapeutic Area |
---|---|---|---|
OBA-Asp48 binder | Basic nitrogen insertion | PTP1B Kᵢ = 170–251 nM; >100× selectivity | Type 2 diabetes |
Ethyl oxalyl ester (51679-85-7) | Ethoxycarbonyl replacement | Enhanced cellular permeability | Prodrug development |
C3-005 | 3,4-Dichlorobenzene substitution | S. pneumoniae MIC = 8 μg/mL | Antimicrobials |
The scaffold’s versatility is evidenced by its application in diverse drug discovery campaigns. Its low molecular weight (<300 Da) and favorable ligand efficiency (LE > 0.3) provide ample "chemical space" for optimization without excessive molecular complexity. Computational studies predict drug-like properties for OBA core structures, including moderate aqueous solubility (0.922 mg/mL) and compliance with Lipinski’s rule of five, enhancing their translational potential [3] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5